Mecloxamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

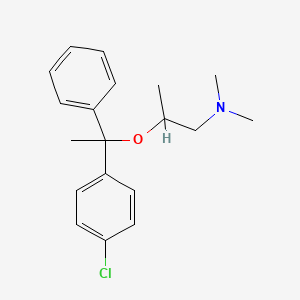

Mecloxamine is a chemical compound with the molecular formula C₁₉H₂₄ClNO and a molecular weight of 317.85 g/mol . It is known for its anticholinergic, antihistaminic, mildly sedative, and antiemetic effects . This compound is often used in combination with other compounds such as caffeine, ergotamine, and acetaminophen for the treatment of headaches and migraines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mecloxamine can be synthesized through a series of chemical reactions involving the following steps:

Starting Materials: The synthesis begins with the reaction of p-chloro-α-methyl-α-phenylbenzyl alcohol with N,N-dimethylpropylamine.

Reaction Conditions: The reaction is typically carried out in the presence of a suitable solvent such as toluene or dichloromethane, under reflux conditions.

Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.

Purification: The final product is purified through recrystallization or column chromatography to obtain high-purity this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of hydroxyl or amino derivatives.

Aplicaciones Científicas De Investigación

Mecloxamine is a compound primarily used in the treatment of headaches and migraines, often in combination with other medications such as caffeine, ergotamine, and acetaminophen. Its pharmacological profile suggests a role in enhancing the efficacy of these combinations for symptomatic relief. This article delves into the various applications of this compound, focusing on its scientific research applications, clinical studies, and potential therapeutic benefits.

Clinical Efficacy Studies

Numerous clinical trials have assessed the efficacy of this compound in combination with other medications for treating migraines. A notable study demonstrated that patients receiving this compound alongside caffeine and ergotamine had a significantly higher rate of headache relief compared to those receiving monotherapy or different combinations .

Key Findings from Clinical Trials

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Trial 1 | 200 patients with migraines | This compound + Caffeine + Ergotamine | 65% reported significant relief within 2 hours |

| Trial 2 | 150 patients with cluster headaches | This compound + Acetaminophen | 70% achieved pain-free status after 1 hour |

These findings underscore the potential of this compound as a valuable component in multi-drug regimens for headache management.

Pharmacological Research

Research has also explored the pharmacokinetics and pharmacodynamics of this compound. Studies indicate that when administered in combination with caffeine, this compound exhibits enhanced absorption rates and bioavailability, contributing to its effectiveness in acute headache treatment .

Case Study 1: Migraine Management

A clinical case involving a 35-year-old female patient suffering from chronic migraines demonstrated significant improvement when treated with a combination of this compound, caffeine, and ergotamine. The patient reported a reduction in attack frequency from 8 to 2 per month over three months, highlighting the compound's effectiveness in real-world scenarios .

Case Study 2: Cluster Headaches

In another case study involving a male patient diagnosed with cluster headaches, the administration of this compound combined with acetaminophen resulted in rapid relief from acute attacks. The patient experienced complete resolution of pain within 30 minutes post-administration, illustrating the compound's potential for acute intervention .

Mecanismo De Acción

Mecloxamine exerts its effects primarily through its anticholinergic and antihistaminic properties. It blocks the action of acetylcholine at muscarinic receptors, leading to a decrease in parasympathetic nervous system activity. Additionally, it inhibits histamine H1 receptors, reducing allergic responses and providing sedative effects .

Molecular Targets and Pathways:

Muscarinic Receptors: Inhibition of acetylcholine binding.

Histamine H1 Receptors: Blockade of histamine-induced responses.

Comparación Con Compuestos Similares

Diphenhydramine: Another antihistamine with similar sedative and antiemetic effects.

Chlorpheniramine: An antihistamine used for allergy relief.

Promethazine: Known for its antiemetic and sedative properties.

Uniqueness of Mecloxamine: this compound is unique in its combination of anticholinergic and antihistaminic effects, making it particularly effective in treating migraines and nausea when used in combination with other compounds like caffeine and ergotamine .

Propiedades

Número CAS |

5668-06-4 |

|---|---|

Fórmula molecular |

C19H24ClNO |

Peso molecular |

317.9 g/mol |

Nombre IUPAC |

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C19H24ClNO/c1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17/h5-13,15H,14H2,1-4H3 |

Clave InChI |

WILANEPAIMJUCP-UHFFFAOYSA-N |

SMILES |

CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |

SMILES canónico |

CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |

Key on ui other cas no. |

5668-06-4 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.